

3-Hydroxypiperidine-1-carbonyl Chloride: Synthesis, Properties, and Applications in Drug Development

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Compound of Interest

Compound Name:	3-Hydroxypiperidine-1-carbonyl chloride
CAS No.:	76263-92-8
Cat. No.:	B13798956

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Executive Summary & Chemical Profiling

3-Hydroxypiperidine-1-carbonyl chloride (CAS: 76263-92-8) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and late-stage drug functionalization [1]. Featuring both a reactive carbamoyl chloride moiety and a secondary hydroxyl group, it serves as a critical intermediate in the synthesis of unsymmetrical ureas, carbamates, and complex macrocycles. Its applications are particularly prominent in the development of kinase inhibitors and species-selective proteasome inhibitors [3, 5].

This technical guide provides an in-depth analysis of the chemoselective synthesis of this compound, detailing the mechanistic causality behind experimental choices, self-validating protocols, and downstream functionalization workflows.

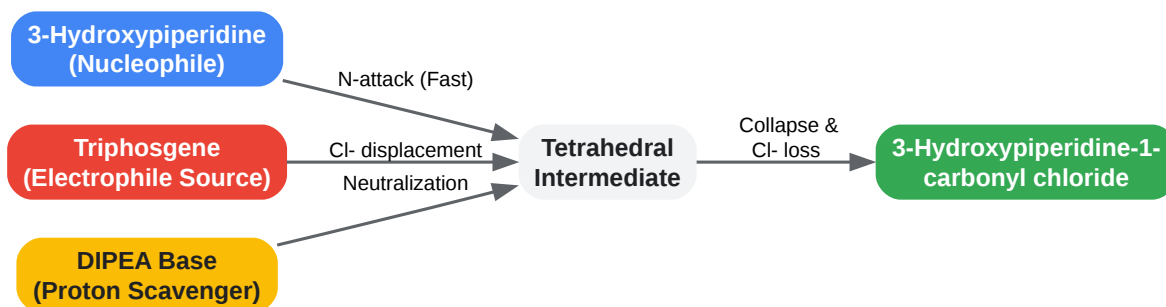
Table 1: Physicochemical Properties

Property	Value / Description
Chemical Name	3-Hydroxypiperidine-1-carbonyl chloride
CAS Registry Number	76263-92-8
Molecular Formula	C ₆ H ₁₀ ClNO ₂
Molecular Weight	163.60 g/mol
Appearance	Colorless to pale yellow viscous oil
Reactivity Profile	Highly reactive electrophile; moisture-sensitive.
Storage Conditions	-20 °C under inert atmosphere (Argon/N ₂); strictly anhydrous.

Mechanistic Causality: Chemoselective N-Acylation

The synthesis of **3-hydroxypiperidine-1-carbonyl chloride** relies on the chemoselective acylation of the secondary amine in the presence of an unprotected secondary alcohol. This selectivity is governed by fundamental kinetic and thermodynamic principles [2]:

- **Nucleophilicity & Hard-Soft Acid-Base (HSAB) Theory:** The piperidine nitrogen is a softer, more polarizable nucleophile compared to the harder oxygen atom of the hydroxyl group. When reacted with a hard electrophile like phosgene (or its safer solid equivalent, triphosgene), the kinetic barrier for N-attack is significantly lower than for O-attack.
- **pKa Differentials:** The pKa of the piperidine nitrogen is approximately 10.4, while the secondary alcohol is roughly 16. By utilizing a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, pKa ~10.7), the amine is maintained in its free, nucleophilic state, while the hydroxyl group remains protonated and unreactive.



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Fig 1. Chemoselective N-acylation pathway of 3-hydroxypiperidine using triphosgene.

Experimental Methodology: Self-Validating Synthesis Protocol

Due to the acute inhalation toxicity of phosgene gas[4], triphosgene (bis(trichloromethyl) carbonate) is employed as a safer, solid alternative. The following protocol utilizes an inverse addition strategy. Adding the amine to an excess of the electrophile prevents the newly formed carbamoyl chloride from reacting with unreacted amine, thereby eliminating the formation of symmetrical urea byproducts.

Table 2: Reaction Optimization & Byproduct Mitigation

Parameter	Experimental Choice	Causality / Mechanistic Outcome
Temperature	-10 °C to 0 °C	Suppresses O-acylation; prevents thermal degradation of the phosgene intermediate.
Addition Order	Inverse (Amine → Electrophile)	Maintains electrophile excess; strictly prevents symmetrical urea formation.
Base Selection	DIPEA (Hünig's base)	Non-nucleophilic; neutralizes generated HCl without competing for the electrophile.
Solvent	Anhydrous DCM	Excellent solubility profile; highly unreactive toward phosgene derivatives.

Step-by-Step Protocol

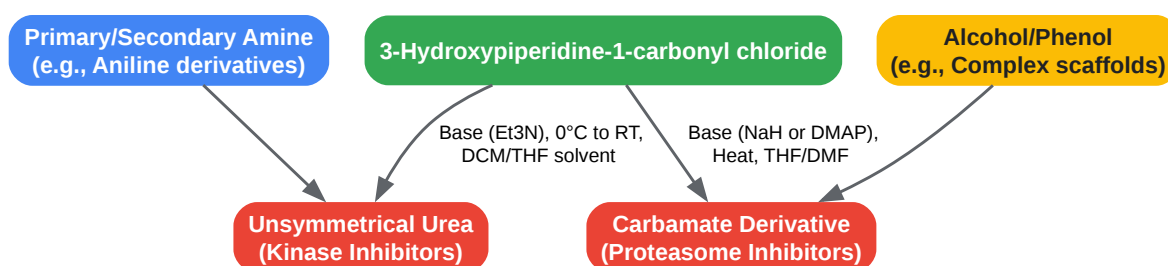
Note: This procedure must be conducted in a high-performance fume hood with proper alkali scrubbing traps to neutralize any evolved phosgene gas.

- **System Preparation:** Purge a flame-dried, 3-neck round-bottom flask with Argon. Equip the flask with a dropping funnel, internal temperature probe, and a gas outlet routed to a 1M NaOH scrubbing bath.
- **Electrophile Solution:** Dissolve triphosgene (0.40 equivalents, providing 1.2 eq of active phosgene) in anhydrous dichloromethane (DCM, 10 mL/g). Cool the solution to -10 °C using an ice/brine bath.
- **Inverse Addition:** In a separate dry flask, dissolve 3-hydroxypiperidine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (5 mL/g). Transfer this mixture to the dropping funnel. Add the amine solution dropwise to the triphosgene solution over 60 minutes, maintaining the internal temperature strictly below 0 °C.

- **In-Process Control (IPC) & Validation:** After 30 minutes of post-addition stirring, withdraw a 50 μ L aliquot. Quench the aliquot in 0.5 mL of methanol (converting the carbamoyl chloride to a stable methyl carbamate). Analyze via LC-MS or TLC (ninhydrin stain). Validation Check: The complete disappearance of the primary amine spot confirms reaction completion.
- **Quenching:** Carefully quench the bulk reaction mixture by adding cold, saturated aqueous NH_4Cl solution. Causality: This mildly acidic quench safely destroys residual phosgene/triphosgene without hydrolyzing the moisture-sensitive carbamoyl chloride product.
- **Workup & Isolation:** Separate the organic layer. Extract the aqueous layer twice with cold DCM. Combine the organic layers, wash with cold brine, and dry over anhydrous Na_2SO_4 .
- **Concentration:** Filter the drying agent and concentrate the filtrate under reduced pressure at a bath temperature not exceeding 25 $^\circ\text{C}$ to prevent thermal degradation. The product is obtained as a pale yellow oil and should be used immediately in downstream applications or stored at -20 $^\circ\text{C}$ under Argon.

Downstream Applications: Drug Discovery Workflows

3-Hydroxypiperidine-1-carbonyl chloride is a privileged intermediate for generating diverse chemical libraries. It is predominantly used to synthesize unsymmetrical ureas and carbamates, which are critical pharmacophores in modern therapeutics [3]. For example, coupling this intermediate with complex anilines yields urea-based kinase inhibitors, while coupling with specific alcohols generates species-selective proteasome inhibitors for malaria treatment [5].



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Fig 2. Downstream functionalization workflows for drug discovery applications.

Analytical Characterization Expectations

When validating the synthesized **3-hydroxypiperidine-1-carbonyl chloride**, the following spectroscopic signatures are expected:

- ^1H NMR (CDCl_3 , 400 MHz): Broad multiplets between 3.20–4.00 ppm corresponding to the piperidine ring protons adjacent to the nitrogen, complicated by restricted rotation around the carbamoyl C-N bond (rotamers). A distinct multiplet ~ 3.80 ppm corresponds to the methine proton adjacent to the hydroxyl group.
- IR (ATR): A strong, sharp absorption band at $\sim 1730\text{ cm}^{-1}$ characteristic of the carbamoyl chloride C=O stretch, and a broad band at $\sim 3400\text{ cm}^{-1}$ indicating the free O-H stretch.

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